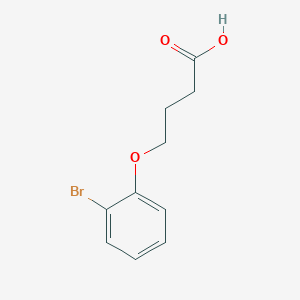

![molecular formula C10H11NO4S B2735198 N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide CAS No. 2034339-05-2](/img/structure/B2735198.png)

N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide

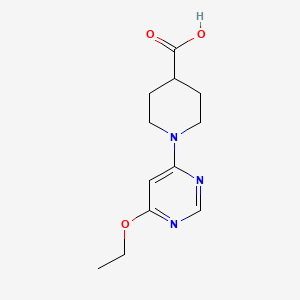

カタログ番号 B2735198

CAS番号:

2034339-05-2

分子量: 241.26

InChIキー: ZOZBRBSPUBWNNN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methanesulfonamide is an organosulfur compound with the formula CH3SO2NH2 . It is used in the synthesis of important organic reagents .

Synthesis Analysis

Methanesulfonamide can be prepared in the laboratory by reacting sulfonyl chlorides with an amine .Molecular Structure Analysis

The molecular formula of methanesulfonamide is CH5NO2S . It consists of a sulfonyl group (O=S=O) connected to an amine group (-NH2) .Chemical Reactions Analysis

Sulfonamides, including methanesulfonamide, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated .Physical And Chemical Properties Analysis

Methanesulfonamide is typically crystalline . It has a density of 1.4±0.1 g/cm3 and a boiling point of 208.2±23.0 °C .科学的研究の応用

- Sumatriptan : Derived from N-methyl methanesulfonamide, sumatriptan is a well-known medication used to treat migraines and cluster headaches. It acts as a selective serotonin receptor agonist, constricting blood vessels in the brain and relieving headache symptoms .

- Dofetilide : Another derivative, dofetilide, is an antiarrhythmic drug used to manage atrial fibrillation and atrial flutter. It blocks specific potassium channels, prolonging cardiac action potentials and preventing abnormal heart rhythms .

- N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide : This compound finds use as a versatile reagent in organic synthesis. It participates in various transformations, including sulfonamide formation and nucleophilic substitutions .

- Tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate : N-methyl methanesulfonamide contributes to the synthesis of this carbamate, which serves as a protecting group for amines and participates in peptide synthesis .

- N-methyl methanesulfonamide acts as a nitrogen source in the conversion of carboxylic acids to their corresponding nitriles. This transformation is valuable in synthetic chemistry and pharmaceutical research .

- E-4031 : A derivative of N-methyl methanesulfonamide, E-4031, is a potent blocker of the rapid component of the delayed rectifier potassium current (I_Kr). Researchers use it to study cardiac ion channels and their role in arrhythmias .

- The bifuran moiety in N-([2,2’-bifuran]-5-ylmethyl)methanesulfonamide contributes to its photophysical properties. Researchers explore its luminescent behavior and potential applications in optoelectronic devices .

- Researchers investigate the use of N-methyl methanesulfonamide derivatives as biological probes. These compounds can selectively bind to specific targets, aiding in cellular imaging and understanding biological processes .

Medicinal Chemistry and Drug Development

Organic Synthesis and Reagents

Conversion of Carboxylic Acids to Nitriles

Ion Channel Modulation and Electrophysiology

Photophysical Studies and Luminescent Materials

Biological Probes and Imaging Agents

Safety and Hazards

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-16(12,13)11-7-8-4-5-10(15-8)9-3-2-6-14-9/h2-6,11H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZBRBSPUBWNNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2735117.png)

![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(4-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2735121.png)

![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)

![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)

![N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide](/img/structure/B2735138.png)